molecular formula C10H17NO3 B12278798 methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate

methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B12278798
M. Wt: 199.25 g/mol
InChI Key: WYGVLWZTSKDIMA-VGKQMMLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For instance, the use of organometallic reagents and catalysts can facilitate the formation of the bicyclo[3.3.1]nonane core .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

7-Hydroxy-9-aza-bicyclo[331]nonane-3-carboxylic acid methyl ester has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, its unique structural features make it a valuable compound for studying molecular interactions and mechanisms .

Mechanism of Action

The mechanism of action of 7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester include other bicyclo[3.3.1]nonane derivatives, such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane .

Uniqueness: What sets 7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester apart from similar compounds is its specific functional groups and their arrangement.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-14-10(13)6-2-7-4-9(12)5-8(3-6)11-7/h6-9,11-12H,2-5H2,1H3/t6?,7-,8+,9?

InChI Key

WYGVLWZTSKDIMA-VGKQMMLZSA-N

Isomeric SMILES

COC(=O)C1C[C@@H]2CC(C[C@H](C1)N2)O

Canonical SMILES

COC(=O)C1CC2CC(CC(C1)N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.